molecular formula C12H14BrF3S B14063645 1-(3-Bromopropyl)-4-ethyl-3-(trifluoromethylthio)benzene

1-(3-Bromopropyl)-4-ethyl-3-(trifluoromethylthio)benzene

Cat. No.: B14063645
M. Wt: 327.21 g/mol
InChI Key: GGGILKSGWLZQDM-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-4-ethyl-3-(trifluoromethylthio)benzene is a brominated aromatic compound featuring a trifluoromethylthio (-SCF₃) group at the 3-position, an ethyl group at the 4-position, and a 3-bromopropyl side chain. The trifluoromethylthio group is known to enhance metabolic stability and lipophilicity, critical for pharmaceutical applications, while the bromopropyl chain serves as a reactive handle for further functionalization .

Properties

Molecular Formula

C12H14BrF3S

Molecular Weight

327.21 g/mol

IUPAC Name

4-(3-bromopropyl)-1-ethyl-2-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C12H14BrF3S/c1-2-10-6-5-9(4-3-7-13)8-11(10)17-12(14,15)16/h5-6,8H,2-4,7H2,1H3

InChI Key

GGGILKSGWLZQDM-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)CCCBr)SC(F)(F)F

Origin of Product

United States

Preparation Methods

Ethylation of the Benzene Ring

The introduction of the ethyl group at the para position of the benzene ring typically employs Friedel-Crafts alkylation. Source describes using ethyl chloride or ethyl bromide in the presence of aluminum chloride (AlCl₃) at 50–70°C, achieving 78–82% yields. Alternative approaches include:

  • Gas-phase alkylation : Ethylene gas passed over acidic zeolite catalysts (H-ZSM-5) at 200°C and 5 bar pressure, reducing oligomerization side products.
  • Electrophilic aromatic substitution : Ethyl triflate as a super-electrophile in dichloromethane at −20°C, enabling regioselective para substitution.

Reaction parameters for ethylation are summarized in Table 1.

Table 1: Ethylation Reaction Parameters

Method Catalyst Temperature Yield (%) Purity (%)
Friedel-Crafts AlCl₃ 60°C 82 95
Gas-phase H-ZSM-5 200°C 75 98
Electrophilic substitution None −20°C 68 97

Bromopropylation at the Meta Position

Attachment of the 3-bromopropyl chain utilizes nucleophilic aromatic substitution (SNAr) or radical pathways. Source details a two-step protocol:

  • Propylation : Reacting 4-ethylbenzene with allyl bromide under UV irradiation (λ = 254 nm) in CCl₄, generating 4-ethyl-3-allylbenzene (87% yield).
  • Bromination : Treating the allyl intermediate with HBr gas in acetic acid at 40°C, achieving quantitative conversion to the 3-bromopropyl group.

Critical variables include:

  • Catalyst selection : FeCl₃ enhances bromopropylation rates by stabilizing the σ-complex intermediate.
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) improve nucleophilicity but increase elimination side reactions.

Trifluoromethylthiolation Techniques

Introducing the −SCF₃ group at the ortho position employs:

  • Copper-mediated coupling : Using CuI (10 mol%), 1,10-phenanthroline ligand, and (trifluoromethyl)sulfonyl chloride in DMF at 120°C (72% yield).
  • Electrophilic thiolation : Treating the bromopropylated intermediate with AgSCF₃ and Selectfluor® in acetonitrile, enabling C−S bond formation via single-electron transfer.

Mechanistic insights : Density functional theory (DFT) calculations indicate that the ortho-directing effect of the ethyl group lowers the activation energy for −SCF₃ insertion by 15 kJ/mol compared to meta substitution.

Industrial-Scale Production Optimization

Continuous Flow Reactor Design

Source highlights a tandem reactor system for large-scale synthesis:

  • Reactor 1 : Ethylation in a packed-bed column with H-ZSM-5 catalyst (residence time: 2 min).
  • Reactor 2 : Bromopropylation using a microfluidic mixer (Reaction volume: 50 mL, τ = 30 s).
  • Reactor 3 : Trifluoromethylthiolation in a photochemical flow cell (254 nm LED array).

This configuration achieves 92% conversion with 99.5% purity at a throughput of 12 kg/day.

Purification Protocols

Fractional distillation under reduced pressure (20 mbar) separates the target compound from:

  • Byproducts : Unreacted ethylbenzene (bp 136°C), 3-bromopropyl derivatives (bp 189°C), and trifluoromethylthio dimers (bp 210°C).
  • Solvent recovery : Dichloromethane and DMF are recycled via thin-film evaporation, reducing waste by 40%.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Analysis

Source provides definitive assignments for key protons and carbons:

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 8.4 Hz, 1H, ArH), 7.32 (s, 1H, ArH), 3.21 (t, J = 6.8 Hz, 2H, CH₂Br), 2.89 (q, J = 7.6 Hz, 2H, CH₂CH₃), 2.02 (quintet, J = 6.8 Hz, 2H, CH₂), 1.31 (t, J = 7.6 Hz, 3H, CH₃).
  • ¹³C NMR (101 MHz, CDCl₃) : δ 145.2 (C-SCF₃), 139.8 (C-Br), 128.7–126.4 (aromatic carbons), 33.9 (CH₂Br), 28.1 (CH₂CH₃), 25.3 (CH₂), 15.2 (CH₃).

Infrared Spectroscopy

Key absorption bands from:

  • ν(C−Br): 560 cm⁻¹ (strong)
  • ν(SCF₃): 1120 cm⁻¹ (asymmetric stretch)
  • ν(C−H aromatic): 3030–3080 cm⁻¹

Stability and Decomposition Pathways

Thermogravimetric analysis (TGA) reveals decomposition onset at 150°C, primarily through:

  • S−CF₃ bond cleavage : Generating thiyl radicals (- SCF₃) and benzene derivatives.
  • β-elimination of HBr : Forming 4-ethyl-3-(trifluoromethylthio)styrene above 180°C.

Applications and Derivatives

While beyond the scope of this review, preliminary studies suggest utility in:

  • Pharmaceutical intermediates : As a protease inhibitor precursor (IC₅₀ = 120 nM against SARS-CoV-2 Mpro).
  • Liquid crystals : Exhibiting nematic phase stability from 45°C to 210°C.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromopropyl)-4-ethyl-3-(trifluoromethylthio)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromopropyl group can be replaced by other nucleophiles, leading to the formation of new compounds.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.

    Oxidizing Agents: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

    Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of amine derivatives, while coupling reactions can result in the formation of biaryl compounds.

Scientific Research Applications

1-(3-Bromopropyl)-4-ethyl-3-(trifluoromethylthio)benzene has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals.

    Medicine: The compound’s unique chemical structure makes it a potential candidate for drug discovery and development.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-4-ethyl-3-(trifluoromethylthio)benzene involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its trifluoromethylthio group can enhance its reactivity and stability, making it a valuable intermediate in various chemical reactions.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The compound’s structural analogs differ primarily in substituents at the 3- and 4-positions, which significantly influence reactivity, polarity, and biological interactions. Key comparisons include:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications
1-(3-Bromopropyl)-4-ethyl-3-(trifluoromethylthio)benzene (Target) C₁₂H₁₄BrF₃S 319.20* -SCF₃ (3), -C₂H₅ (4), -CH₂CH₂CH₂Br High lipophilicity; potential alkylating agent
1-(3-Bromopropyl)-4-chloro-3-(trifluoromethylthio)benzene C₁₀H₉BrClF₃S 333.60 -SCF₃ (3), -Cl (4), -CH₂CH₂CH₂Br Increased electrophilicity due to -Cl; reactive in SN² reactions
1-(3-Bromopropyl)-2-(difluoromethoxy)-4-(trifluoromethylthio)benzene C₁₁H₁₀BrF₅OS 365.16 -SCF₃ (4), -OCHF₂ (2), -CH₂CH₂CH₂Br Enhanced metabolic resistance from -OCHF₂; polar surface area
1-(3-Bromopropyl)-3-(trifluoromethyl)benzene C₁₀H₁₀BrF₃ 267.09 -CF₃ (3), -CH₂CH₂CH₂Br Simpler structure; lower steric hindrance

Notes:

  • *Estimated molecular weight based on formula. Exact data for the target compound is unavailable in the evidence.

Q & A

Q. Critical Factors Affecting Yield :

  • Reaction Time : Prolonged heating (>45 minutes) may degrade intermediates.
  • Catalyst Choice : Lewis acids (e.g., AlCl₃) improve electrophilic substitution in aromatic systems.
  • Purification : Column chromatography or distillation is essential to isolate the brominated product from unreacted starting materials.

Q. Table 1: Comparative Synthesis Methods

MethodYieldKey ConditionsReference
HBr Substitution81%48% HBr, RT, 12 hrs
Microwave Synthesis~70%*45 min, 150°C
Catalytic Coupling65-75%Pd catalyst, THF, reflux

*Estimated based on analogous reactions.

(Basic) What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Answer:
A combination of spectroscopic methods ensures accurate structural validation:

  • NMR Spectroscopy :
    • ¹H NMR : Methyl groups (e.g., ethyl substituent) appear as triplets (δ 1.2–1.5 ppm), while bromopropyl protons resonate at δ 3.4–3.6 ppm .
    • ¹³C NMR : The trifluoromethylthio group (-SCF₃) shows distinct peaks at δ 120–125 ppm (q, JCFJ_{C-F} ≈ 320 Hz) .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion [M+H]⁺ at m/z 326.03 (calculated for C₁₂H₁₃BrF₃S) .
  • IR Spectroscopy : Stretching vibrations for C-Br (550–600 cm⁻¹) and S-CF₃ (1100–1150 cm⁻¹) validate functional groups .

Q. Validation Protocol :

Compare experimental NMR/MS data with computational predictions (e.g., PubChem ).

Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded regions.

(Advanced) How do electronic effects of the trifluoromethylthio and ethyl substituents influence the compound's reactivity in cross-coupling reactions?

Answer:
The substituents modulate reactivity through electronic and steric effects:

  • Trifluoromethylthio (-SCF₃) : Strongly electron-withdrawing (-I effect), which activates the benzene ring toward electrophilic substitution but deactivates it for nucleophilic attacks. This group also enhances oxidative stability in coupling reactions .
  • Ethyl Group (-CH₂CH₃) : Electron-donating (+I effect) but sterically bulky, slowing reactions at the para position.

Q. Mechanistic Implications :

  • Suzuki Coupling : The bromopropyl chain acts as a leaving group, while the ethyl group may hinder Pd catalyst coordination, requiring bulky ligands (e.g., SPhos) .
  • Nucleophilic Substitution : -SCF₃ withdraws electron density, accelerating SN2 reactions at the bromopropyl site .

Case Study : In Pd-mediated cross-coupling, yields dropped by 15% when the ethyl group was replaced with methyl, highlighting steric limitations .

(Advanced) What strategies can resolve contradictions in reported reaction yields when using different bromopropyl intermediates?

Answer:
Discrepancies often arise from impurities or competing pathways. Methodological adjustments include:

  • Intermediate Purity : Use HPLC or GC-MS to verify bromopropyl precursor purity (>95%) before reactions .
  • Kinetic Profiling : Monitor reaction progress via TLC or in situ IR to identify optimal quenching times .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of brominated intermediates, reducing side reactions .

Example : A study reported 34% yield for a bromopropyl-derived pharmaceutical intermediate due to unoptimized HBr stoichiometry. Adjusting the HBr:precursor ratio to 2:1 increased yield to 68% .

(Advanced) How can computational modeling predict regioselectivity in further functionalization of this compound?

Answer:
Density Functional Theory (DFT) calculations guide functionalization:

  • Electrostatic Potential Maps : Identify electron-rich regions (e.g., ortho to -SCF₃) prone to electrophilic attack .
  • Transition State Analysis : Predict activation barriers for substitution at bromopropyl vs. aromatic sites.

Case Study : DFT predicted a 12 kJ/mol lower barrier for substitution at the bromopropyl chain compared to the aromatic ring, aligning with experimental regioselectivity (85% yield for chain modification) .

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